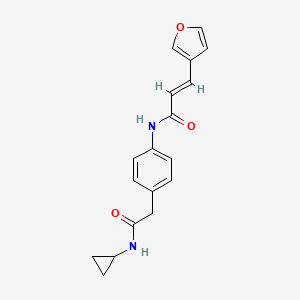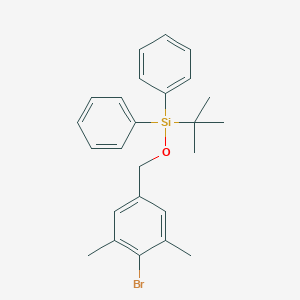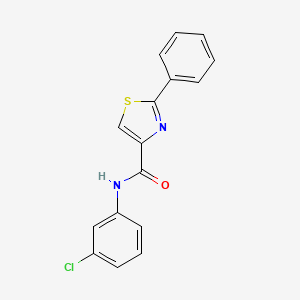![molecular formula C16H13F2N3O2 B2977168 1-[4-(difluoromethoxy)phenyl]-3-(1H-indol-3-yl)urea CAS No. 922982-95-4](/img/structure/B2977168.png)
1-[4-(difluoromethoxy)phenyl]-3-(1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “1-[4-(difluoromethoxy)phenyl]-3-(1H-indol-3-yl)urea” includes an indole ring, a phenyl ring, and a urea group. The indole ring and phenyl ring are connected by a urea group, and the phenyl ring carries a difluoromethoxy group.科学的研究の応用
Soluble Epoxide Hydrolase Inhibition
Urea derivatives, particularly those with specific functional groups, have been studied for their role as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolic conversion of epoxides from fatty acids. Inhibition of sEH has therapeutic potential in modulating inflammation, hypertension, neuropathic pain, and neurodegeneration. For instance, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) is a potent sEH inhibitor with significant effects on these conditions, highlighting the utility of such compounds in research and potential therapeutic applications (De-bin Wan et al., 2019).
Anion Interaction Studies
Research into the nature of urea-fluoride interactions has provided insights into proton transfer mechanisms, which are essential for understanding chemical reactivity and designing materials for specific anion detection and separation processes. For example, studies on 1,3-bis(4-nitrophenyl)urea and its interaction with various anions reveal the stability of complexes formed and how this stability is influenced by the basicity of the anion, demonstrating the significance of such interactions in chemical sensing applications (M. Boiocchi et al., 2004).
Gelation and Material Science
Urea derivatives also play a role in material science, particularly in the formation of hydrogels, which are networks of polymer chains that can retain large amounts of water. These materials are useful in various applications, including drug delivery, wound healing, and tissue engineering. The rheology and morphology of hydrogels formed by specific urea compounds can be tuned by adjusting the identity of the anion, highlighting the versatility of urea derivatives in designing materials with desired physical properties (G. Lloyd & J. Steed, 2011).
Anti-Cancer Agents
Furthermore, urea derivatives have been explored as anticancer agents. The design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, for instance, have shown significant antiproliferative effects against various cancer cell lines. These findings underscore the potential of urea derivatives in medicinal chemistry as platforms for developing novel therapeutic agents (Jian Feng et al., 2020).
将来の方向性
特性
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2/c17-15(18)23-11-7-5-10(6-8-11)20-16(22)21-14-9-19-13-4-2-1-3-12(13)14/h1-9,15,19H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWZNHJJLWSLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


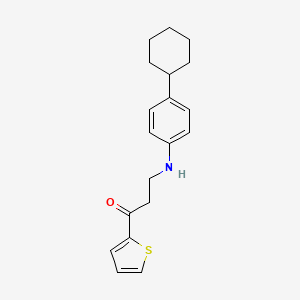

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2977090.png)
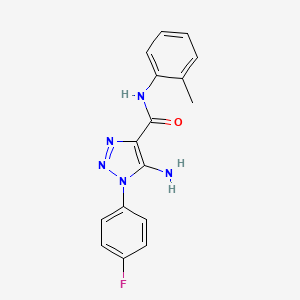
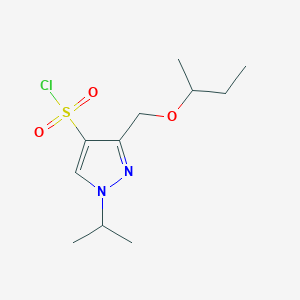
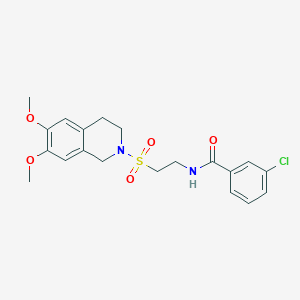

![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2977100.png)
![1-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-2-naphthol](/img/structure/B2977102.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2977104.png)
